(5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H23NO3S2 and its molecular weight is 413.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is 413.11193594 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
This compound, part of the thiazolidinone family, has been actively researched for its synthesis methods and structural properties. Thiazolidinones are notable for their versatile applications in medicinal chemistry and as key intermediates in organic synthesis. The synthesis of related thiazolidinone derivatives often involves multicomponent reactions that yield a variety of compounds with potential biological activities. For instance, research by Stanovnik et al. (2002) demonstrates the preparation and treatment of similar compounds to afford 1,4-dihydropyridine derivatives, highlighting the utility of thiazolidinones in synthesizing complex heterocyclic structures (Stanovnik et al., 2002).
Antiproliferative Activity
Some derivatives of thiazolidinone, including structurally related compounds, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The importance of certain substituents on the thiazolidinone moiety has been confirmed to play a significant role in antiproliferative activity, as demonstrated by Chandrappa et al. (2008). This research underscores the potential of thiazolidinone derivatives in the development of anticancer therapies (Chandrappa et al., 2008).
Supramolecular Structures
The study of supramolecular structures of thiazolidinone derivatives, such as the work by Delgado et al. (2005), provides insights into the hydrogen bonding, dimerization, and other non-covalent interactions that these compounds can engage in. Understanding these interactions is crucial for designing compounds with tailored properties for specific applications (Delgado et al., 2005).
Pharmacological Interest
Thiazolidinone derivatives have also been synthesized for their pharmacological interest, with a focus on antimicrobial and anti-inflammatory activities. For example, El‐Aasar and Saied (2008) have synthesized new thiazolidine and imidazolidine derivatives, showcasing the diversity of biological activities that can be achieved through structural modifications of the thiazolidinone core (El‐Aasar & Saied, 2008).
Properties
IUPAC Name |
(5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S2/c1-15-9-10-16(2)19(13-15)26-12-6-11-25-18-8-5-4-7-17(18)14-20-21(24)23(3)22(27)28-20/h4-5,7-10,13-14H,6,11-12H2,1-3H3/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWHCXOLPGKBRB-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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